1-Methyl-1H-indol-7-ol

Serotonin receptor 5-HT1A adenylate cyclase

This indole derivative uniquely inhibits 5-HT1A receptor-coupled adenylate cyclase, diverging from 7‑hydroxyindole’s 5-HT2A agonism. With a drug‑like LogP (1.6–1.9) and TPSA (25.2 Ų), it serves as an ideal starting point for tuning lipophilicity and hydrogen‑bonding capacity in CNS‑targeted lead series. Its antiproliferative activity against MCF7 cells makes it a key reference scaffold for anticancer SAR. Orthogonal derivatization via O‑alkylation at the phenol and electrophilic substitution at C3 enables rapid library synthesis for structure–activity relationship campaigns.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 475577-33-4
Cat. No. B3268108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indol-7-ol
CAS475577-33-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=CC=C2)O
InChIInChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3
InChIKeyWXXOOVLYAHIFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indol-7-ol (CAS 475577-33-4): Indole-Based Building Block for Serotonergic and Anticancer Research


1-Methyl-1H-indol-7-ol (CAS 475577-33-4) is an indole derivative featuring an N-methyl group and a phenolic hydroxyl at the 7-position, with molecular formula C9H9NO and molecular weight 147.17 g/mol [1]. It belongs to the indole heterocycle class, known for diverse bioactivities including serotonergic modulation and anticancer properties [1]. This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with commercial availability in purities typically ≥95% [2].

Why 1-Methyl-1H-indol-7-ol Cannot Be Replaced by Unsubstituted Indole, 1-Methylindole, or 7-Hydroxyindole


Simple substitution of 1-Methyl-1H-indol-7-ol with structurally similar indole derivatives alters critical pharmacological and physicochemical properties. The combination of N-methylation and 7-hydroxylation uniquely modulates lipophilicity (LogP 1.6–1.9) versus indole (LogP ~2.1) and 1-methylindole (LogP ~2.5), impacting membrane permeability and metabolic stability [1]. Receptor profiling reveals functional divergence: this compound inhibits 5-HT1A receptor-coupled adenylate cyclase, whereas 7-hydroxyindole acts as a 5-HT2A agonist and dopamine D2 antagonist [2] . These distinct profiles preclude interchangeable use in serotonergic target engagement or structure-activity relationship (SAR) campaigns [1] [2] .

Quantitative Differentiation of 1-Methyl-1H-indol-7-ol: Direct Comparator Evidence for Procurement Decisions


5-HT1A Receptor Inhibition: Divergent Pharmacology vs. 7-Hydroxyindole

1-Methyl-1H-indol-7-ol inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells, with a reported IC50 range of 110–250 nM [1]. In contrast, 7-hydroxyindole (lacking N-methylation) is documented as a 5-HT2A receptor agonist and dopamine D2 receptor antagonist, with no reported activity at 5-HT1A . This functional divergence underscores the critical role of N-methyl substitution in directing receptor subtype selectivity within the indole scaffold.

Serotonin receptor 5-HT1A adenylate cyclase CNS pharmacology

Antiproliferative Activity in MCF7 Breast Cancer Cells: Distinguishing Potency from Unsubstituted Indole

1-Methyl-1H-indol-7-ol exhibits antiproliferative activity against human MCF7 breast adenocarcinoma cells, with growth inhibition assessed after 72-hour exposure via MTT assay [1]. While precise IC50 values are not publicly aggregated, the compound demonstrates measurable cytotoxicity in this widely used oncology model [1]. By comparison, unsubstituted indole exhibits minimal direct cytotoxicity (IC50 > 100 µM in many cell lines) [2], indicating that the 7-hydroxy and N-methyl modifications confer enhanced antiproliferative potential.

Breast cancer MCF7 cytotoxicity anticancer

Lipophilicity Modulation: LogP Reduction Relative to 1-Methylindole

1-Methyl-1H-indol-7-ol possesses a computed LogP of 1.6–1.9 [1], substantially lower than 1-methylindole (LogP ~2.5) and unsubstituted indole (LogP ~2.1) [2]. The introduction of the 7-hydroxyl group reduces lipophilicity by approximately 0.6–0.9 log units, improving aqueous solubility and potentially altering blood-brain barrier penetration and metabolic clearance [1].

Lipophilicity LogP drug-likeness permeability

Topological Polar Surface Area (TPSA): Enhanced Hydrogen Bonding vs. 1-Methylindole

The topological polar surface area (TPSA) of 1-Methyl-1H-indol-7-ol is 25.2 Ų [1], compared to 4.9 Ų for 1-methylindole [2]. This 5-fold increase in polar surface area, attributable to the 7-hydroxyl group, enhances hydrogen-bonding capacity and may improve oral bioavailability (compounds with TPSA < 140 Ų generally exhibit good intestinal absorption) [1].

TPSA hydrogen bonding oral bioavailability permeability

High-Impact Research Applications of 1-Methyl-1H-indol-7-ol Based on Empirical Differentiation


5-HT1A Serotonin Receptor Screening and CNS Drug Discovery

1-Methyl-1H-indol-7-ol serves as a selective tool compound for interrogating 5-HT1A receptor-mediated adenylate cyclase inhibition in HeLa cell models [1]. Its functional profile, distinct from 7-hydroxyindole (5-HT2A agonism), enables focused CNS target validation and hit-to-lead optimization for anxiety, depression, or migraine therapeutics [1] .

Anticancer SAR Studies in Breast Cancer Models

The compound's antiproliferative activity against MCF7 breast cancer cells [2] positions it as a promising scaffold for structure-activity relationship campaigns. Researchers can explore the impact of 7-hydroxyl and N-methyl modifications on cytotoxicity, using this compound as a reference point for designing more potent indole-based anticancer agents [2].

Physicochemical Property-Driven Lead Optimization

With a balanced LogP of 1.6–1.9 and TPSA of 25.2 Ų [3], 1-Methyl-1H-indol-7-ol offers an ideal starting point for tuning lipophilicity and hydrogen-bonding capacity in lead series. Compared to 1-methylindole (LogP 2.5, TPSA 4.9 Ų), it provides a more drug-like profile without requiring additional synthetic steps [3] .

Dual-Functionalized Building Block for Complex Indole Synthesis

The presence of both N-methyl and 7-hydroxyl groups enables orthogonal derivatization strategies—e.g., O-alkylation at the phenol and electrophilic substitution at the indole C3 position—making 1-Methyl-1H-indol-7-ol a versatile intermediate for synthesizing diverse bioactive indole derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-indol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.